Dichloroalumane

Vue d'ensemble

Description

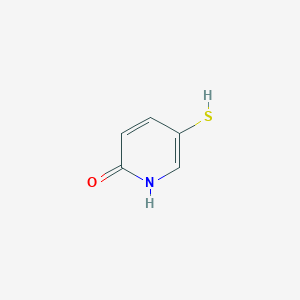

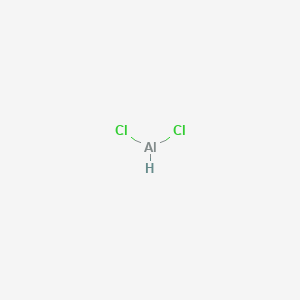

Dichloroalumane, also known as Dichloroaluminum, is a chemical compound with the molecular formula AlCl2H . It is a clear, slightly sweet-smelling organic liquid chemical solvent .

Chemical Reactions Analysis

The specific chemical reactions involving Dichloroalumane are not detailed in the available resources. Understanding chemical reactions often requires knowledge of reactants, products, and conditions, and can involve complex mechanisms .Applications De Recherche Scientifique

Environmental Impact of Persistent Pollutants : Research by Oehme et al. (1996) focused on the dispersion and pathways of persistent organochlorines, including Dichloroalumane, to remote regions of the Northern North Atlantic. They highlighted the levels of these pollutants in marine mammals and sediments, emphasizing the need for understanding their environmental distribution and impact (Oehme et al., 1996).

Health Effects of Pesticides : Eskenazi et al. (2009) reviewed epidemiologic studies investigating the health consequences of exposure to DDT and DDE, related compounds to Dichloroalumane. They found associations with adverse health outcomes such as cancer, diabetes, and impaired neurodevelopment, highlighting the importance of monitoring human exposure (Eskenazi et al., 2009).

Treatment of Congenital Lactic Acidosis : Stacpoole et al. (2008) reported on the long-term administration of dichloroacetate in children with congenital lactic acidosis. While dichloroacetate was generally well-tolerated, the study provided valuable insights into its effects and highlighted the need for further research (Stacpoole et al., 2008).

DDT in Vector Control and Human Exposure : Van den Berg (2009) reviewed the status of dichlorodiphenyltrichloroethane (DDT) in disease vector control. The study addressed the benefits and risks of DDT use in relation to available alternatives, emphasizing concerns about human exposure and health effects (Van den Berg, 2009).

Carcinogenicity and Environmental Persistence : Turusov et al. (2002) discussed the ubiquity and persistence of DDT, a compound similar to Dichloroalumane. They emphasized its potential role as an endocrine disruptor and its contribution to cancer risks, underscoring the global presence and health relevance of such compounds (Turusov et al., 2002).

Contamination in Marine Dry Fish : Siddique and Aktar (2012) investigated the contamination status of DDT in marine dry fish samples from Bangladesh, providing insight into the impact of such pollutants on food sources and potential health risks (Siddique & Aktar, 2012).

Safety And Hazards

Propriétés

IUPAC Name |

dichloroalumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.2ClH.H/h;2*1H;/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADSLQQIOJIXTB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[AlH](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlCl2H | |

| Record name | dichloroalumane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichloroalumane | |

CAS RN |

16603-84-2 | |

| Record name | Aluminum chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016603842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride](/img/structure/B101673.png)

![8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane](/img/structure/B101675.png)

![[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate](/img/structure/B101685.png)